molecular formula C23H23NO6 B557685 Fmoc-d-glu(oall)-oh CAS No. 204251-33-2

Fmoc-d-glu(oall)-oh

Cat. No.: B557685
CAS No.: 204251-33-2
M. Wt: 409,4 g/mole
InChI Key: LRBARFFNYOKIAX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-glu(oall)-oh typically involves the protection of the amino and carboxyl groups of glutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the allyl ester (OAll) is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product .

Mechanism of Action

The mechanism of action of Fmoc-d-glu(oall)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. These protecting groups enable the stepwise assembly of peptides with high precision .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterparts. This uniqueness makes it valuable for studying the effects of chirality on peptide function and for developing peptide-based therapeutics with improved stability and activity .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-glu(oall)-oh
Reactant of Route 2
Reactant of Route 2
Fmoc-d-glu(oall)-oh
Reactant of Route 3
Reactant of Route 3
Fmoc-d-glu(oall)-oh
Reactant of Route 4
Reactant of Route 4
Fmoc-d-glu(oall)-oh
Reactant of Route 5
Reactant of Route 5
Fmoc-d-glu(oall)-oh
Reactant of Route 6
Reactant of Route 6
Fmoc-d-glu(oall)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.